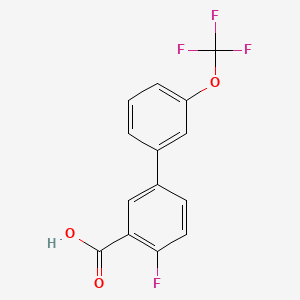

2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid

Description

Properties

IUPAC Name |

2-fluoro-5-[3-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O3/c15-12-5-4-9(7-11(12)13(19)20)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDWAFXBXQOAEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681368 | |

| Record name | 4-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261864-95-2 | |

| Record name | 4-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid. It delves into the compound's physicochemical properties, a validated synthetic pathway, its strategic applications in drug discovery, and essential safety protocols. The insights provided herein are grounded in established chemical principles and field-proven applications to empower scientists in leveraging this valuable building block for advanced molecular design.

Section 1: Compound Identification and Physicochemical Properties

2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is a fluorinated biaryl carboxylic acid. Its structure is characterized by a benzoic acid core substituted with a fluorine atom and a trifluoromethoxy-substituted phenyl ring. These features, particularly the presence of multiple fluorine moieties, make it a compound of significant interest in medicinal chemistry due to the predictable and beneficial modulations that fluorine can impart on a molecule's pharmacokinetic and pharmacodynamic profile.

Diagram 1: Chemical Structure of the Core Compound

Table 1: Compound Identifiers and Properties

| Identifier | Value | Source |

| CAS Number | 1261864-95-2 | [1][2] |

| IUPAC Name | 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid | [1] |

| Molecular Formula | C₁₄H₈F₄O₃ | [1] |

| Molecular Weight | 300.21 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)F)C(=O)O | [1] |

| Classification | Fluorinated Building Block, Carboxylic Acid, Ether | [2] |

The strategic placement of the fluorine atom and the trifluoromethoxy (-OCF₃) group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, which will be discussed in further detail in Section 3.

Section 2: Synthesis and Manufacturing Insights

The synthesis of biaryl compounds like 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the industry-standard method for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acid reagents.

A plausible and robust synthetic route starts from commercially available 5-bromo-2-fluorobenzoic acid and (3-trifluoromethoxyphenyl)boronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reactor Setup: To a nitrogen-flushed reaction vessel, add 5-bromo-2-fluorobenzoic acid (1.0 eq.), (3-trifluoromethoxyphenyl)boronic acid (1.2 eq.), and a suitable palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane and water (e.g., 4:1 v/v). Add a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 eq.).[3] The base is crucial for the transmetalation step of the catalytic cycle.

-

Reaction Execution: Heat the reaction mixture to 80-100°C and stir vigorously under an inert atmosphere for 4-12 hours.[3][4] Reaction progress should be monitored by an appropriate analytical technique, such as LC-MS or TLC.

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product with high purity.

Diagram 2: Suzuki-Miyaura Synthesis Workflow

Caption: High-level workflow for the synthesis of the target compound.

Section 3: Applications in Research and Drug Development

This molecule is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate or building block. Its utility stems from the strategic incorporation of two key fluorinated motifs: the C-F bond on the benzoic acid ring and the -OCF₃ group on the phenyl ring.

The Role of Fluorine and Trifluoromethoxy Groups in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[5][6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~485 kJ/mol), making it resistant to metabolic degradation by cytochrome P450 enzymes.[7][8] Replacing a metabolically vulnerable C-H bond with C-F can block metabolic hotspots, increasing the drug's half-life and bioavailability.[7][9]

-

Modulation of Physicochemical Properties:

-

Lipophilicity: The trifluoromethoxy group (-OCF₃) is highly lipophilic and can significantly enhance a molecule's ability to permeate cell membranes.[10][11] This is a critical factor for improving oral absorption and penetration of the blood-brain barrier.

-

pKa Alteration: As the most electronegative element, fluorine can lower the pKa of nearby acidic or basic groups, which can optimize a compound's ionization state at physiological pH, thereby improving bioavailability.[5][9]

-

-

Enhanced Binding Affinity: The fluorine atom and the trifluoromethoxy group can participate in favorable interactions within a protein's binding pocket, including dipole-dipole interactions, hydrogen bonds, and halogen bonds, potentially increasing the ligand's binding affinity and potency.[6][8]

Diagram 3: Impact of Fluorine Moieties on Drug Properties

Caption: Relationship between fluorinated groups and drug-like properties.

Given its structure, 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is an ideal starting material for synthesizing complex molecules such as enzyme inhibitors, receptor modulators, and other potential therapeutics where enhanced metabolic stability and cell permeability are desired. The carboxylic acid group serves as a versatile chemical handle for amide bond formation, esterification, or other functional group transformations to build out more complex molecular scaffolds.

Section 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety. While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely published, data from structurally similar fluorinated benzoic acids provide a reliable basis for safety protocols.

Table 2: Hazard Identification and Precautionary Statements

| Hazard Class | GHS Classification | Precautionary Statements |

| Skin Irritation | Category 2 | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |

| Eye Irritation | Category 2A/1 | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | STOT SE 3 | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. Eyewash stations and safety showers should be readily accessible.

-

Personal Protective Equipment:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side shields or chemical goggles.

-

Clothing: A standard laboratory coat is required.

-

Respiratory: If dust is generated, use a NIOSH-approved particulate respirator.

-

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is a sophisticated chemical building block with significant potential for the development of next-generation pharmaceuticals and agrochemicals. Its value is derived from the synergistic effects of its fluoro and trifluoromethoxy substituents, which are known to confer desirable pharmacokinetic properties such as enhanced metabolic stability and membrane permeability. The robust and scalable Suzuki-Miyaura synthesis route further solidifies its utility in a research and development setting. By understanding the principles outlined in this guide, scientists can effectively and safely utilize this compound to accelerate their discovery programs.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org. [Link]

-

The Importance of Trifluoromethoxy Group in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

-

2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid CAS#: 1261864-95-2. ChemWhat. [Link]

- Processes for the preparation of fluorinated benzoic acids.

- Preparation of 2,4,5-trifluo-benzoic acid.

-

Crystalline forms of 3-[5-(2-fluorophenyl)-[6][7][10]oxadiazol-3-yl]-benzoic acid for the treatment of disease. Google Patents.

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. 1261864-95-2|2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid chemical properties.

An In-depth Technical Guide to 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid (CAS No. 1261864-95-2), a highly functionalized synthetic building block with significant potential in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom, a trifluoromethoxy group, and a flexible biaryl linkage onto a benzoic acid platform makes this molecule a valuable intermediate for the synthesis of novel therapeutic agents and functional materials. This document details its physicochemical properties, proposes a robust synthetic pathway, outlines key chemical reactions for derivatization, and discusses the rationale for its application in drug discovery, supported by established principles of fluorine chemistry. Safety and handling protocols, derived from structurally analogous compounds, are also provided to ensure safe laboratory practice.

Introduction: The Strategic Role of Fluorine in Modern Chemistry

The introduction of fluorine and fluorine-containing moieties into organic molecules has become a cornerstone of modern drug design and materials science.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity.[2][3]

Specifically, the trifluoromethoxy (-OCF₃) group is often employed as a lipophilic bioisostere for groups like methoxy or isopropyl, offering improved metabolic stability and enhanced membrane permeability. 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is a sophisticated chemical intermediate that leverages these benefits. It combines three key pharmacophoric elements:

-

A Benzoic Acid Core: Provides a versatile handle for amide bond formation, esterification, or other conjugations, enabling facile incorporation into larger molecular scaffolds.[2][4]

-

An Ortho-Fluoro Substituent: Modulates the acidity (pKa) of the carboxylic acid, influences the conformation of the phenyl ring, and can participate in hydrogen bonding or other specific binding interactions.

-

A Meta-Trifluoromethoxyphenyl Group: Introduces a highly lipophilic and metabolically robust domain, crucial for optimizing pharmacokinetic profiles of drug candidates.

This guide serves to elucidate the core chemical properties and experimental considerations for this valuable research compound.

Physicochemical and Structural Properties

The fundamental properties of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid are summarized below. These characteristics are essential for planning reactions, purification, and analytical characterization.

Core Data

| Property | Value | Source |

| CAS Number | 1261864-95-2 | [5] |

| Molecular Formula | C₁₄H₈F₄O₃ | [5] |

| Molecular Weight | 300.21 g/mol | [5] |

| IUPAC Name | 2-Fluoro-5-[3-(trifluoromethoxy)phenyl]benzoic acid | |

| Canonical SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)C(=O)O)F | [5] |

| Appearance | Predicted: White to off-white solid |

Chemical Structure

The structural arrangement of the functional groups is key to the molecule's utility.

Caption: 2D structure of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid.

Proposed Synthesis and Purification

Retrosynthetic Analysis

The primary biaryl bond can be formed between two functionalized benzene rings. A logical disconnection is between the two phenyl rings, suggesting a coupling between a boronic acid (or ester) and an aryl halide.

Caption: Retrosynthetic approach via Suzuki-Miyaura coupling.

Step-by-Step Synthetic Protocol

Objective: To synthesize 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid via Suzuki-Miyaura cross-coupling.

Materials:

-

5-Bromo-2-fluorobenzoic acid (1.0 eq)

-

(3-(Trifluoromethoxy)phenyl)boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane (anhydrous)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2-fluorobenzoic acid (1.0 eq), (3-(trifluoromethoxy)phenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 20 mL dioxane and 5 mL water per 5 mmol of the limiting reagent).

-

Degassing: Sparge the resulting suspension with the inert gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq) to the flask under a positive flow of inert gas.

-

Heating: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (e.g., 50 mL).

-

Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid, ensuring the product is in the organic layer.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification Protocol

Objective: To purify the crude product to >98% purity.

-

Silica Gel Chromatography:

-

Adsorb the crude solid onto a small amount of silica gel.

-

Load the adsorbed material onto a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc and gradually increasing to 40% EtOAc). The benzoic acid product is polar and will require a moderately polar mobile phase.

-

Collect fractions and analyze by TLC. Combine fractions containing the pure product and evaporate the solvent.

-

-

Recrystallization:

-

Dissolve the purified solid from chromatography in a minimal amount of a hot solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Chemical Reactivity and Derivatization

The molecule's reactivity is dominated by the carboxylic acid group, making it an ideal precursor for a variety of derivatives, particularly amides, which are prevalent in pharmaceuticals.

Caption: Key reaction pathways for derivatizing the core molecule.

Protocol: Amide Bond Formation via HATU Coupling

Objective: To couple the benzoic acid with a primary or secondary amine to form an amide. This is a crucial reaction in fragment-based drug discovery and lead optimization.

Materials:

-

2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid (1.0 eq)

-

Desired Amine (R-NH₂) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Setup: In a dry flask under an inert atmosphere, dissolve the benzoic acid (1.0 eq) in anhydrous DMF.

-

Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes. This pre-activation step forms the highly reactive O-acylisourea intermediate.

-

Amine Addition: Add the desired amine (1.1 eq) to the activated mixture.

-

Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor completion by LC-MS.

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Wash the organic layer sequentially with 5% aqueous lithium chloride (to remove DMF), saturated aqueous sodium bicarbonate (to remove unreacted acid), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the resulting crude amide product by silica gel chromatography or recrystallization as required.

Applications in Medicinal Chemistry

This compound is not merely a random combination of functional groups; it is strategically designed. The trifluoromethoxy group is known to increase lipophilicity, which can improve cell membrane permeability and oral bioavailability. Furthermore, the C-F bonds are exceptionally stable to metabolic degradation, potentially increasing the half-life of a drug candidate.[3]

Potential therapeutic areas where this building block could be employed include:

-

Oncology: As a fragment in the design of kinase inhibitors.

-

Neuroscience: For developing agents targeting CNS receptors, where brain penetration is key.

-

Inflammation & Immunology: In the synthesis of inhibitors for enzymes like cyclooxygenases or janus kinases.[3]

The ortho-fluoro substituent can serve to lock the conformation of the biaryl system, which can be critical for achieving high-affinity binding to a biological target.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid. Therefore, handling procedures must be based on data from structurally similar compounds, such as other fluorinated and trifluoromethylated benzoic acids.[6][7][8][9] This compound should be handled with care by trained professionals in a well-ventilated chemical fume hood.

Hazard Identification (Based on Analogs)

| Hazard Class | Statement | GHS Classification |

| Skin Corrosion/Irritation | Causes skin irritation | Category 2[6] |

| Eye Damage/Irritation | Causes serious eye irritation/damage | Category 2 / Category 1[6] |

| Target Organ Toxicity | May cause respiratory irritation | STOT SE 3[6] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably a certified chemical fume hood.[6][8] Ensure eyewash stations and safety showers are readily accessible.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Wash hands thoroughly after handling.[6]

-

Respiratory Protection: If handling as a fine powder outside of a fume hood, use a NIOSH-approved respirator with a particulate filter (e.g., N95).

-

General Hygiene: Avoid breathing dust.[8] Do not eat, drink, or smoke in the laboratory.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]

-

Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

-

Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Store locked up.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

Conclusion

2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is a high-value chemical building block designed for advanced applications in research and development. Its unique combination of a reactive carboxylic acid handle, a conformation-directing ortho-fluoro group, and a metabolically robust trifluoromethoxyphenyl moiety makes it an attractive starting material for synthesizing complex molecules with tailored physicochemical and biological properties. The synthetic and derivatization protocols outlined in this guide provide a reliable framework for researchers to effectively utilize this compound in their discovery programs. As with all research chemicals, adherence to strict safety protocols is paramount for its successful and safe implementation in the laboratory.

References

- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Fluoro-5-(trifluoromethoxy)benzoic acid.

- ChemWhat. (2026). 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid CAS#: 1261864-95-2.

- Fisher Scientific. (2009). SAFETY DATA SHEET: 2-Fluoro-3-(trifluoromethyl)benzoic acid.

- Sigma-Aldrich. (2024).

- 2-Fluoro-5-methylbenzoic acid.

- Synquest Labs. 3-Fluoro-5-(trifluoromethyl)

- Redox. (2022).

- Ossila. 3-Fluoro-5-(trifluoromethyl)benzoic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. 5-Fluoro-2-(trifluoromethyl)

- PubMed. (2020). Applications of fluorine-containing amino acids for drug design.

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. nbinno.com [nbinno.com]

- 4. michlala.edu [michlala.edu]

- 5. chemwhat.com [chemwhat.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. redox.com [redox.com]

2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid molecular structure

An In-Depth Technical Guide to the Molecular Structure and Synthetic Strategy of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid, a fluorinated biaryl carboxylic acid of significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine and a trifluoromethoxy moiety imparts unique physicochemical properties that are highly desirable for modern drug candidates. This document delineates the molecule's structural features, predicted spectroscopic profile, and a robust, field-proven synthetic methodology. Furthermore, it offers insights into the structure-activity relationships (SAR) of its key functional groups, contextualizing its potential as a valuable scaffold for developing novel therapeutics. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking a detailed understanding of this compound's molecular architecture and utility.

Introduction: The Strategic Role of Fluorine in a Biaryl Scaffold

2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid (CAS No. 1261864-95-2) is a sophisticated building block that belongs to the class of biaryl carboxylic acids.[1] Its structure is notable for the presence of two distinct fluorine-containing motifs: a single fluorine atom on the benzoic acid ring and a trifluoromethoxy (-OCF3) group on the adjacent phenyl ring. This strategic fluorination is a cornerstone of modern medicinal chemistry.

The introduction of fluorine into drug candidates can profoundly modulate their biological and physical properties, including metabolic stability, binding affinity, lipophilicity, and pKa.[2][3] The trifluoromethoxy group, in particular, is often considered a "super-methoxy" group; it is a strong electron-withdrawing group that is significantly more lipophilic and metabolically stable than a simple methoxy group. Benzoic acid derivatives themselves are common pharmacophores found in a wide array of therapeutic agents, from anti-inflammatory drugs to antiviral compounds.[4][5] The combination of these three motifs—a biaryl core for conformational rigidity and aromatic interactions, a carboxylic acid for target binding, and strategic fluorination for pharmacokinetic optimization—makes this molecule a highly valuable starting point for drug discovery programs.

Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's structure and properties is fundamental to its application. While empirical data for this specific compound is not widely published, its properties can be reliably predicted based on its constituent parts and established chemical principles.

Table 1: Key Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1261864-95-2 | [1] |

| Molecular Formula | C₁₄H₈F₄O₃ | [1] |

| Molecular Weight | 300.21 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)C(=O)O)F | |

| InChI Key | AWAORABNCWCSOJ-UHFFFAOYSA-N |

Structural Elucidation

The molecule consists of a benzoic acid ring substituted with a fluorine atom at the C2 position. A 3-(trifluoromethoxy)phenyl group is attached at the C5 position of the benzoic acid ring.

Caption: 2D Structure of the target molecule.

Predicted Spectroscopic Data

Predicting the spectral characteristics is a critical step in verifying the successful synthesis of a novel compound. The following table summarizes the expected signals based on the molecule's structure.

Table 2: Predicted Spectroscopic Characteristics

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | Aromatic Protons | δ 7.2 - 8.2 ppm | Complex multiplet patterns for the 7 aromatic protons. Protons ortho to the fluorine and carboxylic acid will be shifted downfield. |

| Carboxylic Proton | δ 10 - 13 ppm (broad) | Acidic proton signal, often broad and exchangeable with D₂O. | |

| ¹³C NMR | Aromatic Carbons | δ 110 - 165 ppm | Multiple signals expected due to asymmetry. Carbons bonded to F and O will show characteristic shifts and C-F coupling. |

| Carbonyl Carbon | δ 165 - 175 ppm | Characteristic downfield shift for a carboxylic acid carbonyl. | |

| -OCF₃ Carbon | δ ~120 ppm (quartet) | The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. | |

| ¹⁹F NMR | Ar-F | δ -110 to -140 ppm | A single resonance for the fluorine atom on the benzoic acid ring. |

| -OCF₃ | δ ~ -58 ppm | A singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. | |

| IR Spectroscopy | O-H Stretch | 2500 - 3300 cm⁻¹ (broad) | Characteristic broad absorption for the carboxylic acid hydroxyl group. |

| C=O Stretch | 1680 - 1710 cm⁻¹ | Strong absorption for the conjugated carboxylic acid carbonyl group. | |

| C-F Stretch | 1100 - 1350 cm⁻¹ | Strong, characteristic absorptions for both the Ar-F and C-F bonds of the -OCF₃ group. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 300 | The parent ion peak corresponding to the molecular weight of the compound. |

| Key Fragments | m/z = 283, 255, 145 | Loss of -OH (M-17), loss of -COOH (M-45), and cleavage of the biaryl bond. |

Retrosynthetic Analysis and Proposed Synthesis Protocol

The synthesis of biaryl compounds is a well-established field in organic chemistry, with palladium-catalyzed cross-coupling reactions representing the state-of-the-art. The Suzuki-Miyaura coupling is an ideal choice for this target due to its high functional group tolerance and generally high yields.

Retrosynthetic Analysis

The most logical disconnection is at the C-C bond between the two aromatic rings. This leads back to two commercially available or readily synthesizable precursors: a halogenated benzoic acid derivative and a phenylboronic acid derivative.

Caption: Retrosynthetic analysis via Suzuki Coupling.

Rationale for Synthetic Strategy

The Suzuki-Miyaura coupling is selected for its robustness and proven efficacy in constructing biaryl systems.

-

Expertise & Causality: The choice of a palladium catalyst like Pd(PPh₃)₄ or a more active pre-catalyst system (e.g., Pd(OAc)₂ with a phosphine ligand) is critical. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle. A base (e.g., Na₂CO₃, K₂CO₃) is required to activate the boronic acid for transmetalation. The solvent system (e.g., Toluene/Water or Dioxane/Water) is chosen to solubilize both the organic and inorganic reagents.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps and justifications.

-

Reagent Setup and Inert Atmosphere:

-

To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen/argon inlet, add 2-fluoro-5-bromobenzoic acid (1.0 eq), 3-(trifluoromethoxy)phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Causality: Using a slight excess of the boronic acid ensures complete consumption of the more valuable bromo-benzoic acid. The carbonate base is essential for the transmetalation step of the catalytic cycle.

-

-

Solvent and Catalyst Addition:

-

Add a 4:1 mixture of Dioxane and Water (volume appropriate for ~0.1M concentration).

-

Bubble argon or nitrogen gas through the stirred solution for 15-20 minutes to degas the solvent.

-

Causality: Degassing is a critical step to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq), to the reaction mixture under a positive pressure of inert gas.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-fluoro-5-bromobenzoic acid is consumed (typically 4-12 hours).

-

Trustworthiness: Reaction monitoring is a self-validating step, ensuring the reaction is not stopped prematurely or heated unnecessarily, which could lead to side products.

-

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture to pH ~2-3 with 1M HCl. This protonates the carboxylate, making the product soluble in organic solvents.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Causality: The acidic workup ensures the product is in its neutral form for efficient extraction. The brine wash removes residual water and inorganic salts.

-

-

Purification and Analysis:

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Characterize the final product by NMR (¹H, ¹³C, ¹⁹F), MS, and IR to confirm its structure and purity against the predicted spectral data.

-

Caption: Experimental workflow for Suzuki Coupling.

Molecular Structure in the Context of Drug Discovery

The therapeutic potential of this molecule can be inferred by dissecting the contribution of its individual structural components.

Structure-Activity Relationship (SAR) Insights

-

2-Fluoro Group: The fluorine atom at the ortho position to the carboxylic acid significantly lowers the pKa of the acid, making it a stronger acid. This can enhance its ability to form salt bridges or strong hydrogen bonds with basic residues (e.g., Lysine, Arginine) in a protein's active site. It can also serve as a metabolic blocker, preventing enzymatic hydroxylation at that position.

-

Carboxylic Acid: This is a primary interaction point. It can act as both a hydrogen bond donor and acceptor and is typically ionized at physiological pH, allowing for potent ionic interactions with target proteins.

-

3-Trifluoromethoxyphenyl Group: This large, lipophilic group is critical for exploring hydrophobic pockets within a binding site. The -OCF₃ moiety is metabolically robust and its strong electron-withdrawing nature influences the electronics of the entire molecule. The biaryl linkage provides a degree of rotational freedom, allowing the molecule to adopt an optimal conformation for binding. The substitution pattern on this ring is a key vector for further chemical modification to improve potency and selectivity.[6][7]

Caption: SAR logical relationships for the molecule.

Potential Therapeutic Applications

Given the prevalence of fluorinated benzoic acids in approved drugs and clinical candidates, 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid can be envisioned as a key intermediate or scaffold for several therapeutic areas:

-

Kinase Inhibitors: Many kinase inhibitors utilize a biaryl core to occupy the ATP binding site. The functional groups on this molecule are well-suited for this purpose.[8][9]

-

Anti-inflammatory Agents: The structure shares features with some non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antiviral/Antimicrobial Agents: Fluorinated quinolones and other antimicrobial agents often feature substituted benzoic acid cores.[4][10]

-

CNS Agents: The high lipophilicity imparted by the trifluoromethoxy group can facilitate blood-brain barrier penetration, making this scaffold relevant for developing drugs targeting the central nervous system.

Conclusion

2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid represents a highly engineered molecular scaffold. Its structure is a deliberate convergence of features known to confer advantageous properties in drug development. The ortho-fluoro substituent modulates acidity and metabolic stability, the carboxylic acid provides a crucial anchor for target binding, and the trifluoromethoxyphenyl moiety offers a lipophilic, metabolically stable element for probing hydrophobic protein pockets. The well-defined and reliable synthetic route via Suzuki-Miyaura coupling makes this compound and its derivatives readily accessible for library synthesis and lead optimization. For research teams in drug discovery, this molecule is not merely a chemical reagent but a strategic starting point for the rational design of next-generation therapeutics.

References

-

ChemWhat. 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid CAS#: 1261864-95-2. [Link]

-

PubChem. 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. [Link]

-

PubChem. 2-Fluoro-5-(hydroxymethyl)benzoic acid. [Link]

-

National Institutes of Health (NIH). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. [Link]

-

Supporting Information. General procedure for the Ni-catalyzed carboxylation of aryl halides with formic acid. [Link]

- Google Patents.

-

SunSirs. 3-Fluoro-5-(trifluoromethyl)benzoicacid: Leading the way in innovation in chemicals. [Link]

- Google Patents.

-

PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

-

Zhang, M., et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

-

PubMed. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. [Link]

- Google Patents. Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.

-

PubChem. 5-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid. [Link]

-

SpectraBase. 2-Fluoro-5-(trifluoromethoxy)benzoic acid. [Link]

-

PubChem. 3-Fluoro-5-(trifluoromethyl)benzoic acid. [Link]

-

PubMed. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. [Link]

-

PubChem. 2-hydroxy-5-(trifluoromethyl)benzoic Acid. [Link]

-

ResearchGate. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). [Link]

-

National Institutes of Health (NIH). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). [Link]

-

MDPI. Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles | MDPI [mdpi.com]

- 8. ossila.com [ossila.com]

- 9. michlala.edu [michlala.edu]

- 10. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Synthesis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic Acid via Palladium-Catalyzed Cross-Coupling

An In-depth Technical Guide:

Introduction

2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is a highly functionalized biaryl carboxylic acid. Molecules of this class are of significant interest to researchers in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethoxy group can substantially modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold in drug discovery.[1][2]

This guide provides a comprehensive, field-proven pathway for the synthesis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid. Moving beyond a simple recitation of steps, we will delve into the strategic rationale behind the chosen synthetic route, the mechanistic underpinnings of the key transformation, and a detailed, self-validating experimental protocol designed for reproducibility and success. The core of this synthesis relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its reliability in constructing carbon-carbon bonds.[3][4]

Retrosynthetic Analysis and Strategic Planning

The molecular architecture of the target compound is characterized by a C-C bond linking a 2-fluorobenzoic acid moiety with a 3-(trifluoromethoxy)phenyl ring. This biaryl linkage is the ideal point for a retrosynthetic disconnection. The Suzuki-Miyaura reaction is the preeminent strategy for forging such a bond, coupling an organohalide with an organoboron species.[5]

This leads to two primary synthetic approaches:

-

Route A: Coupling of 2-fluoro-5-halobenzoic acid with 3-(trifluoromethoxy)phenylboronic acid .

-

Route B: Coupling of 5-(dihydroxyboryl)-2-fluorobenzoic acid with a 3-(trifluoromethoxy)halobenzene .

For this guide, we select Route A as the superior strategy. The required starting materials, 2-fluoro-5-bromobenzoic acid and 3-(trifluoromethoxy)phenylboronic acid, are readily accessible and commercially available, minimizing preparatory steps and streamlining the overall workflow.[6][7][8][9] This approach offers a direct and efficient path to the target molecule.

Caption: Retrosynthetic analysis of the target molecule via a Suzuki-Miyaura disconnection.

Core Mechanism: The Suzuki-Miyaura Catalytic Cycle

The success of this synthesis hinges on a palladium-catalyzed cycle. Understanding this mechanism is critical for troubleshooting and optimization. The cycle comprises three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-fluoro-5-bromobenzoic acid, forming a Pd(II) complex.

-

Transmetalation: A base activates the boronic acid, forming a boronate species which then transfers its trifluoromethoxyphenyl group to the palladium center, displacing the halide.[5]

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. In-process checks are included to ensure reaction progression before proceeding to the final work-up.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| 2-Fluoro-5-bromobenzoic acid | C₇H₄BrFO₂ | 219.01 | 5.0 | 1.095 g | 1.0 |

| 3-(Trifluoromethoxy)phenylboronic acid | C₇H₆BF₃O₃ | 205.93 | 6.0 | 1.236 g | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | 1155.56 | 0.15 | 173 mg | 0.03 (3 mol%) |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 15.0 | 2.073 g | 3.0 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 40 mL | - |

| Water (degassed) | H₂O | 18.02 | - | 10 mL | - |

Step-by-Step Methodology

-

Reaction Setup:

-

To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-fluoro-5-bromobenzoic acid (1.095 g, 5.0 mmol), 3-(trifluoromethoxy)phenylboronic acid (1.236 g, 6.0 mmol), and potassium carbonate (2.073 g, 15.0 mmol).

-

Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Expertise Note: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

-

Solvent and Catalyst Addition:

-

Add 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask via syringe. Stir the mixture for 10 minutes to form a suspension. Expertise Note: The aqueous/organic solvent mixture is essential for dissolving both the organic substrates and the inorganic base.

-

To this stirring suspension, add tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol). The mixture will typically turn a deeper yellow or brown color.

-

-

Reaction Execution:

-

Heat the reaction mixture to 90 °C using an oil bath.

-

Maintain vigorous stirring under a positive pressure of nitrogen for 12-16 hours.

-

-

In-Process Monitoring (Trustworthiness Check):

-

After 12 hours, cool the reaction to room temperature. Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate alongside the starting 2-fluoro-5-bromobenzoic acid.

-

Elute with a suitable solvent system (e.g., 30% ethyl acetate in hexanes with 1% acetic acid). The reaction is complete upon the disappearance of the starting aryl bromide spot.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate (20 mL).

-

Transfer the filtrate to a separatory funnel. Add 50 mL of 1 M HCl (aq).

-

Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude solid can be purified by recrystallization from a solvent mixture such as ethanol/water or toluene to afford 2-fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid as a white to off-white solid.

-

If necessary, column chromatography on silica gel can be employed for higher purity.

-

-

Characterization:

-

The identity and purity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry (MS), to validate the successful synthesis.

-

Conclusion

The Suzuki-Miyaura cross-coupling provides a highly effective and reliable method for the synthesis of 2-fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid. By carefully selecting commercially available starting materials and employing a well-controlled, palladium-catalyzed protocol, this valuable chemical building block can be produced in high yield and purity. The detailed mechanistic insights and step-by-step guide presented here offer researchers a robust framework for the practical application of modern cross-coupling chemistry in the development of novel molecules for pharmaceutical and industrial applications.

References

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. RSC Publishing. Available at: [Link]

-

Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. Available at: [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Institutes of Health (NIH). Available at: [Link]

- CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ossila.com [ossila.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06102J [pubs.rsc.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Page loading... [wap.guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid, a fluorinated aromatic carboxylic acid with significant potential in drug discovery and development. While direct literature on this specific molecule is emerging, this document consolidates foundational knowledge on its synthesis, predicted spectroscopic properties, and likely therapeutic applications based on the well-established principles of medicinal chemistry and the known bioactivities of its structural analogs. We present a detailed, plausible synthetic route via a Suzuki-Miyaura cross-coupling reaction, offer predicted analytical data for its characterization, and explore its potential as a valuable building block for novel therapeutic agents. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry who are engaged in the design and synthesis of new molecular entities.

Introduction: The Rationale for Fluorination in Drug Design

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine and fluorine-containing moieties, such as the trifluoromethoxy group (-OCF3), can profoundly influence a molecule's physicochemical and pharmacokinetic properties. These modifications can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The trifluoromethoxy group, in particular, is more lipophilic and electron-withdrawing than a methoxy group, which can significantly alter the electronic and conformational landscape of a molecule, often leading to improved oral bioavailability and in vivo efficacy.[1]

2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid (CAS No: 926235-51-0) is a biaryl carboxylic acid that embodies these principles. Its structure, featuring a fluoro-substituted benzoic acid coupled with a trifluoromethoxyphenyl ring, presents a compelling scaffold for the development of novel therapeutics across various disease areas.

Proposed Synthesis: A Suzuki-Miyaura Cross-Coupling Approach

The synthesis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely utilized in the pharmaceutical industry for its high functional group tolerance and mild reaction conditions.[2][3] The proposed synthetic pathway involves the coupling of two key building blocks: 2-fluoro-5-bromobenzoic acid and 3-(trifluoromethoxy)phenylboronic acid.

Synthesis of Precursors

-

2-Fluoro-5-bromobenzoic acid: This starting material can be synthesized from o-fluorobenzoic acid via bromination using reagents like N-bromosuccinimide (NBS) in the presence of sulfuric acid.[4] Alternatively, oxidation of 2-bromo-5-fluorotoluene is another viable route.[5]

-

3-(Trifluoromethoxy)phenylboronic acid: This boronic acid derivative is a commercially available reagent and is crucial for introducing the trifluoromethoxy-substituted phenyl ring.[6]

Suzuki-Miyaura Coupling Reaction

The core of the synthesis is the palladium-catalyzed cross-coupling of the two precursors. The reaction is typically carried out in a biphasic solvent system with a suitable base and a palladium catalyst, often with a phosphine ligand.

Caption: Proposed synthesis via Suzuki-Miyaura coupling.

Experimental Protocols

The following is a detailed, hypothetical protocol for the synthesis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid based on established Suzuki-Miyaura coupling procedures.[3][7]

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask, add 2-fluoro-5-bromobenzoic acid (1.0 eq.), 3-(trifluoromethoxy)phenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

-

Solvent Addition: Add a 2:1 mixture of toluene and water (0.2 M concentration with respect to the limiting reagent).

-

Degassing: Sparge the reaction mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid.

Spectroscopic Characterization (Predicted)

| Property | Predicted Value/Features |

| Molecular Formula | C14H8F4O2 |

| Molecular Weight | 284.21 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5-13.0 (s, 1H, COOH), 8.0-7.2 (m, 7H, Ar-H) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 166-164 (C=O), 162-159 (d, JCF ≈ 250 Hz, C-F), 150-148 (q, JCF ≈ 2 Hz, C-OCF3), 135-115 (Ar-C), 122 (q, JCF ≈ 257 Hz, OCF3) |

| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H), 1700-1680 (C=O), 1260-1200 (C-F), 1170-1100 (O-CF3) |

| Mass Spectrometry (ESI-) | m/z 283.0 [M-H]⁻ |

Potential Applications in Drug Development

The structural motifs present in 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid suggest its potential utility in several therapeutic areas. The trifluoromethoxy group is known to enhance the biological activity of various compounds.[11]

Anti-inflammatory and Analgesic Agents

Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives. The specific substitution pattern of the target molecule could lead to the discovery of novel COX-2 inhibitors or other modulators of inflammatory pathways.

Anticancer Therapeutics

The biaryl scaffold is a common feature in many kinase inhibitors and other anticancer agents. The trifluoromethoxy group can enhance cell permeability and binding to target proteins.[12]

Antimicrobial Agents

Fluorinated benzoic acid derivatives have been explored for their antimicrobial properties. The unique electronic properties of this compound may lead to novel mechanisms of antibacterial or antifungal activity.

Caption: Potential therapeutic applications of the title compound.

Conclusion

2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid represents a promising, yet underexplored, building block for the synthesis of novel bioactive molecules. Its rational design, incorporating key fluorinated motifs, suggests a high potential for favorable pharmacokinetic and pharmacodynamic properties. The proposed synthesis via a Suzuki-Miyaura coupling provides a reliable and scalable route for its preparation. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to unlock its full therapeutic potential.

References

-

Organic Letters. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]

- Google Patents. (2019). Synthetic method of 2-halogen-5-bromobenzoic acid.

-

ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. ACS Publications. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

-

MDPI. (n.d.). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Retrieved from [Link]

-

National Institutes of Health. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-5-nitro-benzoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-5-(trifluoromethoxy)benzoic acid. Retrieved from [Link]

-

ACS Omega. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. Retrieved from [Link]

-

AOBChem USA. (n.d.). 3-Hydroxy-5-(trifluoromethoxy)phenylboronic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-5-methylbenzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (2025). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. researchgate.net [researchgate.net]

- 4. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic Acid: A Key Building Block in Modern Drug Discovery

Executive Summary: 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is a highly functionalized aromatic carboxylic acid that serves as a critical intermediate in the synthesis of complex pharmaceutical agents. Its biaryl structure, combined with fluorine and trifluoromethoxy substitutions, imparts desirable physicochemical properties crucial for modern drug design, including enhanced metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of its properties, a plausible synthetic route based on established chemical principles, and its primary applications, particularly as a building block for targeted protein degraders and other advanced therapeutics.

Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds

In medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design.[1][2] Moieties such as the trifluoromethoxy (-OCF3) group can profoundly alter a molecule's electronic properties, pKa, and conformation, leading to significant improvements in its pharmacokinetic and pharmacodynamic profile.[2][3] Specifically, the trifluoromethoxy group enhances metabolic stability due to the strength of the C-F bonds and modulates lipophilicity, which can improve membrane permeability and oral bioavailability.[1][3]

2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is a prime example of a 'privileged' scaffold that leverages these benefits. It belongs to the class of biaryl compounds, which are structures of central importance in pharmaceuticals and materials science.[4] Its specific arrangement of a flexible biaryl core, a reactive carboxylic acid handle, and strategic fluorine and trifluoromethoxy substitutions makes it a high-value building block for synthesizing next-generation therapeutics. While not an active pharmaceutical ingredient (API) itself, it serves as a key precursor for complex molecules, most notably in the rapidly advancing field of targeted protein degradation.[5][6]

Physicochemical Properties

The fundamental properties of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid are summarized below. These identifiers are crucial for procurement, analytical characterization, and regulatory documentation. There appears to be some discrepancy in the public domain regarding the primary CAS Number for this compound, with two numbers frequently cited for the same chemical structure. Both are listed here for completeness.

| Property | Value | Reference(s) |

| IUPAC Name | 2-Fluoro-5-[3-(trifluoromethoxy)phenyl]benzoic acid | [7] |

| Synonym(s) | 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid | [8][9] |

| CAS Number | 1261864-95-2 | [7][10][11][12] |

| 1261460-04-1 | [8][9][13][14] | |

| Molecular Formula | C14H8F4O3 | [8][14] |

| Molecular Weight | 300.21 g/mol | [8][14] |

| Appearance | White to off-white solid (predicted) | |

| Storage Temperature | -20°C | [8][14] |

Synthesis and Manufacturing

While a specific, publicly documented, step-by-step synthesis for this exact molecule is proprietary and typically found within patents for final drug products, a chemically sound and widely utilized pathway for its construction involves a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the most robust and common method for forming the central biaryl C-C bond.[4][15][16]

Retrosynthetic Analysis

A logical retrosynthesis of the target molecule involves disconnecting the biaryl bond. This yields two more readily available precursors: a halogenated fluorobenzoic acid derivative and a trifluoromethoxyphenylboronic acid. This approach is advantageous due to the commercial availability of a wide range of boronic acids and aryl halides.[4]

Proposed Synthetic Workflow

The forward synthesis involves the palladium-catalyzed reaction between the two key intermediates in the presence of a suitable base and solvent system. Post-reaction workup and purification yield the final product.

Representative Experimental Protocol

This protocol is a generalized representation. Optimization of catalyst, ligand, base, solvent, and temperature is standard practice to maximize yield and purity.[15]

-

Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromo-2-fluorobenzoic acid (1.0 eq) and (3-trifluoromethoxyphenyl)boronic acid (1.1-1.5 eq).

-

Catalyst and Base Addition: Add the palladium catalyst, such as Pd(PPh3)4 (0.01-0.05 eq), and a base, such as potassium carbonate (2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).

-

Causality: The solvent system is chosen to dissolve both the organic and inorganic reagents. Water is often essential for the activity of the inorganic base. Degassing with nitrogen or argon is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[15]

-

-

Reaction: Heat the mixture under a nitrogen atmosphere to 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, acidify the mixture with aqueous HCl (e.g., 1M) to a pH of ~2-3. This protonates the carboxylate, making the product extractable into an organic solvent.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid as a solid.

Biological Significance and Applications

This compound's primary value lies in its role as a versatile building block for creating more complex, biologically active molecules.

Intermediate for Targeted Protein Degraders (PROTACs)

A major application for this and structurally similar compounds is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that induce the degradation of specific disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[17][18] A PROTAC consists of a "warhead" that binds the target protein, a ligand that binds an E3 ubiquitin ligase, and a linker connecting them.[17]

The carboxylic acid group of 2-fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is an ideal chemical handle. It can be readily converted to an amide via standard coupling chemistry, allowing it to be incorporated into the linker or warhead portion of a PROTAC scaffold.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. calpaclab.com [calpaclab.com]

- 6. Applications of covalent chemistry in targeted protein degradation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid - CAS:1261864-95-2 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]

- 8. usbio.net [usbio.net]

- 9. 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid | 1261460-04-1 [sigmaaldrich.com]

- 10. 1261864-95-2|2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid|BLD Pharm [bldpharm.com]

- 11. arctomsci.com [arctomsci.com]

- 12. echemi.com [echemi.com]

- 13. Energy Chemical Product Catalog_Page174_ChemicalBook [chemicalbook.com]

- 14. usbio.net [usbio.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeted Protein Degradation: Principles and Applications of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have become indispensable building blocks. The strategic incorporation of fluorine atoms or fluorine-containing moieties can profoundly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth technical overview of the analytical methodologies required for the comprehensive spectroscopic characterization of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid (CAS No. 1261864-95-2, Molecular Formula: C₁₄H₈F₄O₃)[2].

This compound serves as a pertinent example of a complex aromatic system featuring multiple, distinct fluorine environments: a single fluorine substituent on one aromatic ring and a trifluoromethoxy group on the other. For researchers and drug development professionals, unambiguous structural confirmation is a critical prerequisite for advancing any compound through the development pipeline. This document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)—and provides both the theoretical framework and practical protocols for acquiring and interpreting the resulting data. The focus is not merely on the data itself, but on the causal relationships between molecular structure and spectroscopic output.

Molecular Structure and Spectroscopic Implications

The key to interpreting the spectra of this molecule lies in dissecting its constituent parts and predicting their influence.

Caption: Molecular scaffold of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid.

The structure presents several key features that will dominate the spectroscopic data:

-

Carboxylic Acid Group: This will produce highly characteristic signals in both IR (broad O-H, sharp C=O stretches) and ¹H NMR (deshielded proton).

-

Disubstituted Benzene Ring A (Benzoic Acid Core): The protons on this ring will exhibit complex splitting due to both H-H and H-F coupling.

-

Disubstituted Benzene Ring B (Phenyl Ether): The protons on this ring will show standard ortho, meta, and para H-H couplings.

-

Aryl-Fluoride Bond: The C-F bond will have a characteristic stretching frequency in the IR spectrum and will induce splitting in both ¹H and ¹³C NMR spectra.

-

Trifluoromethoxy Group (-OCF₃): This powerful electron-withdrawing group will significantly influence the electronic environment of Ring B. It will produce a strong, distinct signal in ¹⁹F NMR and a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous characterization.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show signals in three distinct regions: the downfield aromatic region, and a significantly deshielded signal for the carboxylic acid proton. The electron-withdrawing nature of the substituents will shift most aromatic protons downfield compared to benzene (7.34 ppm).

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

|---|---|---|---|---|

| ~13.5 | br s | - | 1H, -COOH | The acidic proton is highly deshielded and often appears as a broad singlet. |

| ~8.0-8.2 | dd | J_HH ≈ 8.5, J_HF ≈ 6.0 | 1H, H6 | Ortho to the fluorine and meta to the carboxylic acid, showing both H-H and H-F coupling. |

| ~7.8-7.9 | m | - | 1H, H4 | Influenced by both the fluorine and the aryl substituent. |

| ~7.6-7.7 | m | - | 1H, H3 | Influenced by both the fluorine and the carboxylic acid. |

| ~7.5-7.6 | t | J_HH ≈ 8.0 | 1H, H5' | Standard triplet for a proton between two other protons. |

| ~7.4-7.5 | d | J_HH ≈ 8.0 | 1H, H6' or H4' | Ortho to the -OCF₃ group. |

| ~7.3-7.4 | s | - | 1H, H2' | Meta to two groups, may appear as a broad singlet or finely split triplet. |

| ~7.2-7.3 | d | J_HH ≈ 8.0 | 1H, H4' or H6' | Ortho to a proton, meta to the -OCF₃ group. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on all carbon environments. A key diagnostic feature will be the splitting of carbon signals by fluorine atoms. The carbon of the -OCF₃ group is expected to appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF), which is typically very large (~270-300 Hz).[4][5]

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J_CF, Hz) | Assignment |

|---|---|---|---|

| ~165 | d | ~4-8 | C7 (C=O) |

| ~160 | d | ~250 | C2 |

| ~158 | q | ~2-5 | C3' |

| ~149 | s | - | C1' |

| ~135-120 | m | - | Aromatic C-H |

| ~125-115 | m | - | Aromatic C-H |

| ~120.5 | q | ~260 | -OCF₃ |

Predicted ¹⁹F NMR Spectrum

Given the two distinct fluorine environments, the ¹⁹F NMR spectrum is a crucial and straightforward experiment for confirming the structure. It is expected to show two primary signals.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆, Ref: CFCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

|---|---|---|---|

| -57 to -60 | s | -OCF₃ | The trifluoromethoxy group typically appears in this region as a sharp singlet. |

| -110 to -125 | m | C2-F | The chemical shift of an aryl fluoride is sensitive to its substitution pattern.[6] It will be split by adjacent protons. |